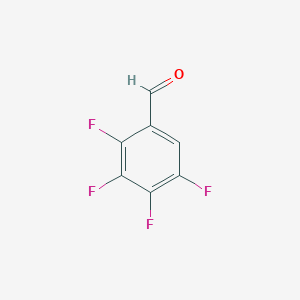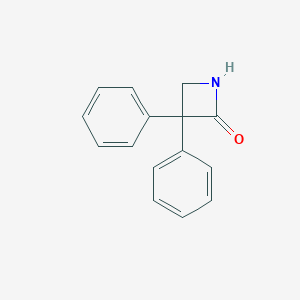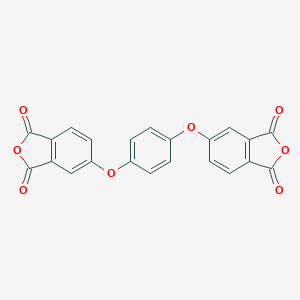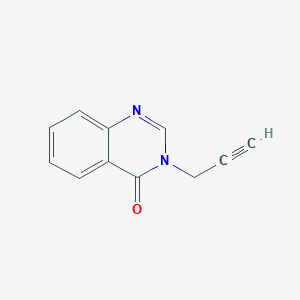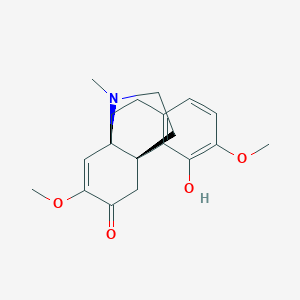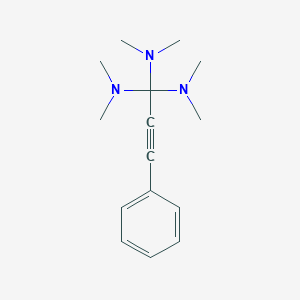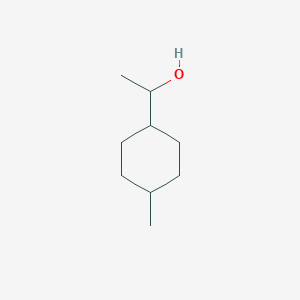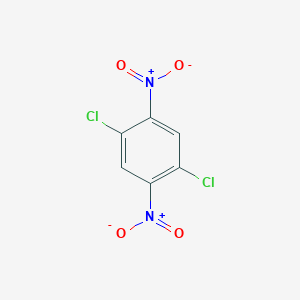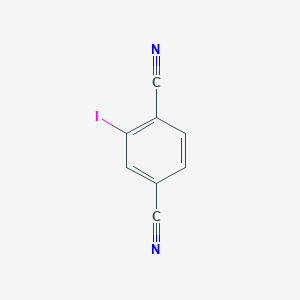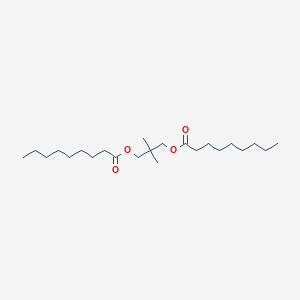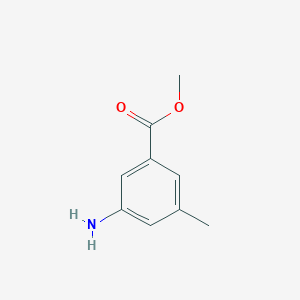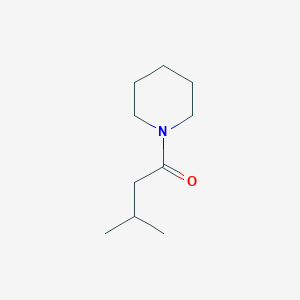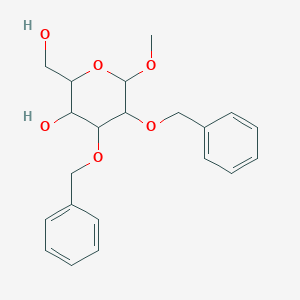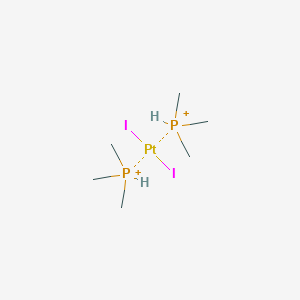
Platinum, diiodobis(trimethylphosphine)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, diiodobis(trimethylphosphine)- (Pt(Me)2I2), also known as trimethylphosphine platinum diiodide, is a platinum-based compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a coordination complex of platinum that contains two trimethylphosphine and two iodide ligands.
作用机制
The mechanism of action of Pt(Me)2I2 is not fully understood, but it is believed to involve the coordination of the platinum center with the reactants, leading to the formation of intermediate species that undergo further reactions to yield the desired products. The presence of the Platinum, diiodobis(trimethylphosphine)-sphine and iodide ligands is thought to play a crucial role in stabilizing the intermediate species and promoting the desired reactions.
生化和生理效应
Pt(Me)2I2 has been shown to exhibit significant anticancer activity against various cancer cell lines, including lung, breast, and ovarian cancer. It is believed to act by inducing apoptosis, inhibiting cell proliferation, and promoting DNA damage. Furthermore, Pt(Me)2I2 has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of Pt(Me)2I2 is its high catalytic activity, making it a useful reagent in various reactions. Furthermore, it is relatively easy to synthesize and purify, making it readily available for use in the laboratory. However, one of the main limitations of Pt(Me)2I2 is its toxicity, which can pose a significant risk to researchers working with the compound. Therefore, appropriate safety measures must be taken when handling Pt(Me)2I2.
未来方向
There are several future directions for research on Pt(Me)2I2, including the development of new synthetic methods for the preparation of the compound, the exploration of its potential applications in catalysis and organic synthesis, and the investigation of its mechanism of action in cancer cells. Furthermore, there is a need to develop safer and more effective derivatives of Pt(Me)2I2 that can be used in clinical settings for the treatment of cancer and other diseases.
Conclusion:
In conclusion, Pt(Me)2I2 is a unique platinum-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits excellent catalytic activity, making it a useful reagent in various reactions, and has shown significant anticancer activity against various cancer cell lines. However, its toxicity can pose a significant risk to researchers working with the compound, and there is a need to develop safer and more effective derivatives for clinical use. Overall, Pt(Me)2I2 represents a promising area of research with significant potential for future applications.
合成方法
Pt(Me)2I2 can be synthesized using various methods, including the reaction of platinum(II) chloride with Platinum, diiodobis(trimethylphosphine)-sphine and iodine, or by reacting platinum(II) iodide with Platinum, diiodobis(trimethylphosphine)-sphine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is then purified using various techniques, including column chromatography.
科学研究应用
Pt(Me)2I2 has been extensively studied for its potential applications in various fields, including catalysis, organic synthesis, and medicinal chemistry. It has been shown to exhibit excellent catalytic activity in various reactions, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Sonogashira coupling reaction. Furthermore, Pt(Me)2I2 has been used as a reagent in organic synthesis for the preparation of various compounds, including heterocycles and chiral ligands.
属性
CAS 编号 |
15703-03-4 |
|---|---|
产品名称 |
Platinum, diiodobis(trimethylphosphine)- |
分子式 |
C6H20I2P2Pt+2 |
分子量 |
603.06 g/mol |
IUPAC 名称 |
diiodoplatinum;trimethylphosphanium |
InChI |
InChI=1S/2C3H9P.2HI.Pt/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2 |
InChI 键 |
KLBBLHONSHWVRG-UHFFFAOYSA-N |
SMILES |
C[PH+](C)C.C[PH+](C)C.I[Pt]I |
规范 SMILES |
C[PH+](C)C.C[PH+](C)C.I[Pt]I |
同义词 |
diiodoplatinum, trimethylphosphanium |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



